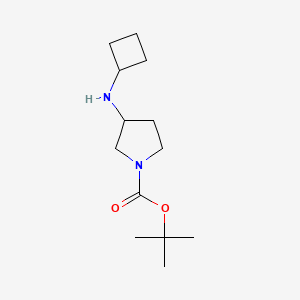
Tert-butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate, also known as CBAP, is a chemical compound that has recently gained significant attention in the scientific community. CBAP is a pyrrolidine derivative that has been found to exhibit promising biological activity, making it a potential candidate for drug development.
Wirkmechanismus
The exact mechanism of action of Tert-butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate is not yet fully understood. However, it has been proposed that Tert-butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate exerts its biological activity through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Tert-butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate has also been found to be a potent inhibitor of the growth of certain cancer cell lines.
Biochemical and Physiological Effects:
Tert-butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Tert-butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate has also been found to inhibit the growth and proliferation of cancer cells, potentially through the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Tert-butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate in lab experiments is its high potency and selectivity. Tert-butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate has been found to exhibit potent biological activity at low concentrations, making it a cost-effective option for drug development. However, one of the limitations of using Tert-butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for the study of Tert-butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate. One potential direction is to further investigate its mechanism of action and identify specific targets for its biological activity. Another direction is to explore the potential of Tert-butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies can be conducted to optimize the synthesis method of Tert-butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate and improve its solubility in aqueous solutions.
Conclusion:
In conclusion, Tert-butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate is a promising chemical compound that has potential applications in drug development. Its anti-inflammatory, anti-tumor, and anti-microbial properties, as well as its inhibitory effect on certain enzymes, make it a potential candidate for enzyme inhibition-based therapies. Further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate has been studied extensively for its potential use in drug development due to its biological activity. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Tert-butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate has also been found to have an inhibitory effect on the activity of certain enzymes, making it a potential candidate for enzyme inhibition-based therapies.
Eigenschaften
IUPAC Name |
tert-butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-7-11(9-15)14-10-5-4-6-10/h10-11,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVYXJYUWGEXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857403 | |
| Record name | tert-Butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate | |
CAS RN |
887587-29-3 | |
| Record name | 1,1-Dimethylethyl 3-(cyclobutylamino)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887587-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(cyclobutylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1512146.png)
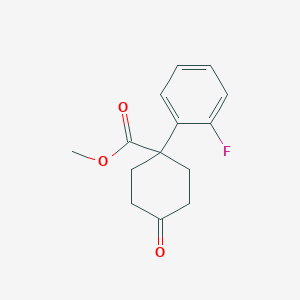
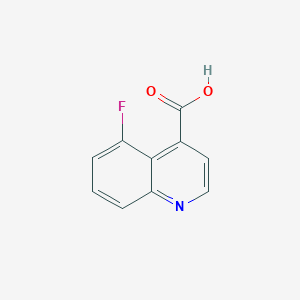
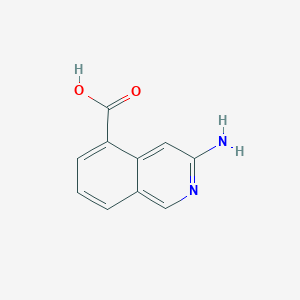
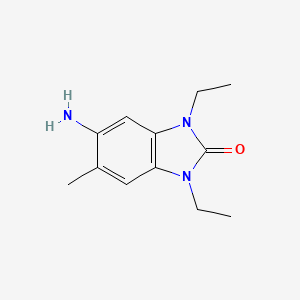
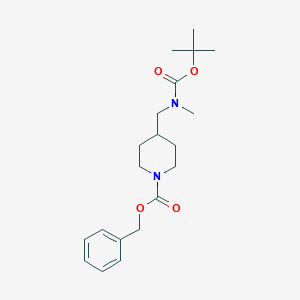
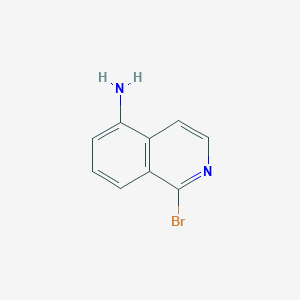
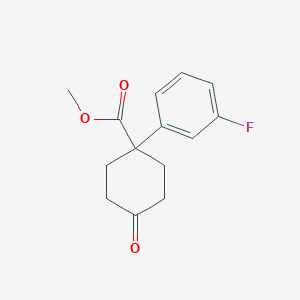

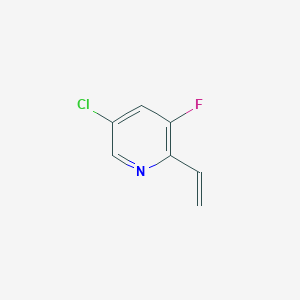
![tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1512195.png)
![8-Chloro-3,4-dideuterio-6-(2-fluorophenyl)-1-(trideuteriomethyl)imidazo[1,5-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B1512196.png)
![(1S,3aS,3bR,5aR,6S,10aR,10bS,12aS)-1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[5,6]naphtho[1,2-f]indazole-1,6-diol](/img/structure/B1512197.png)